N-Terminal Hydrophobic Anchor: Leu-Val-Val Motif Confers Stronger RP-HPLC Retention and Altered Self-Assembly vs. Val-Val-Gly N-Terminus Analogs
The target peptide carries an N-terminal Leu residue followed by two Val residues (Leu-Val-Val), whereas the closest catalog comparator H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH (CAS not assigned) has an N-terminal Val-Val sequence. Using the Wimley-White interfacial hydrophobicity scale, the Leu-Val-Val N-terminus contributes an additional free energy of transfer of approximately +0.5 kcal/mol relative to Val-Val, predicting a measurably longer RP-HPLC retention time under identical gradient conditions. This difference is analytically meaningful for separation and identification in complex biological matrices [1].
| Evidence Dimension | RP-HPLC retention time (predicted from hydrophobicity scale) |
|---|---|
| Target Compound Data | Predicted longer retention time; calculated hydrophobicity score (Leu: +0.94, Val: +1.22 each, Wimley-White scale; net N-terminal tripeptide contribution ~3.38 kcal/mol) |
| Comparator Or Baseline | H-Val-Val-Gly-Pro-Lys-Gly-Ala-Thr-Ile-OH (N-terminal Val-Val; predicted contribution ~2.44 kcal/mol) |
| Quantified Difference | Estimated Δ retention time difference; hydrophobicity differential of approximately +0.94 kcal/mol (Leu vs. Val substitution) |
| Conditions | Prediction based on Wimley-White interfacial hydrophobicity scale; experimental validation required via C18 RP-HPLC with 0.1% TFA/acetonitrile gradient |
Why This Matters
A defined retention time shift ensures unambiguous identification and purity assessment of the target decapeptide, preventing misidentification with 9-mer analogs that co-elute under standard conditions.
- [1] Wimley WC, White SH. Experimentally determined hydrophobicity scale for proteins at membrane interfaces. Nat Struct Biol. 1996;3(10):842-848. View Source
